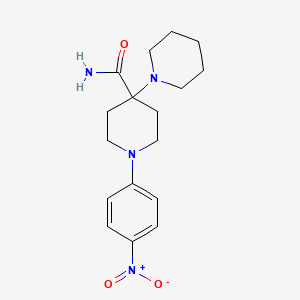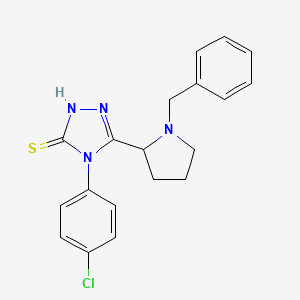![molecular formula C22H21NO2S B4308476 6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE](/img/structure/B4308476.png)
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE
Overview
Description
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is fused with a quinoline moiety The presence of ethoxy and ethyl groups further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Quinoline Moiety Introduction: The quinoline moiety can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Final Coupling: The final step involves coupling the benzothiophene core with the quinoline moiety under specific conditions, such as using a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or benzothiophene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-2-(1-ethylquinolin-2(1H)-ylidene)-1-benzothiophen-3(2H)-one: Lacks the methyl group on the quinoline moiety.
6-ethoxy-2-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-1-thiophen-3(2H)-one: Lacks the benzene ring fused to the thiophene.
Uniqueness
The presence of both the ethoxy and ethyl groups, along with the specific substitution pattern on the quinoline and benzothiophene cores, makes 6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE unique. This unique structure can lead to distinct chemical properties and biological activities, differentiating it from similar compounds.
Properties
IUPAC Name |
(2E)-6-ethoxy-2-(1-ethyl-6-methylquinolin-2-ylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-4-23-18-10-6-14(3)12-15(18)7-11-19(23)22-21(24)17-9-8-16(25-5-2)13-20(17)26-22/h6-13H,4-5H2,1-3H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDNXUWZFIVRI-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=O)C4=C(S3)C=C(C=C4)OCC)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C\3/C(=O)C4=C(S3)C=C(C=C4)OCC)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4308393.png)

![6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4308399.png)
![1-(4-fluorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308401.png)
![3'-ethyl-1-(4-fluorobenzyl)-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308416.png)
![1-(4-fluorobenzyl)-5'-(4-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308421.png)
![5'-benzyl-1-(4-fluorobenzyl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308428.png)

![3',5'-dibenzyl-1-(4-fluorobenzyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308445.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4308449.png)
![2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE](/img/structure/B4308463.png)
![1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4308469.png)

![2,4-DICHLORO-N~1~-(4-METHOXYPHENYL)-5-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZAMIDE](/img/structure/B4308498.png)
